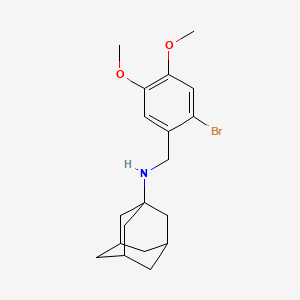

N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE

Description

N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine is a secondary amine featuring a bulky adamantyl group and a 2-bromo-4,5-dimethoxybenzyl substituent. For example, adamantyl isothiocyanate reacts with amines to form carbothioamides , suggesting that similar strategies (e.g., alkylation of adamantylamine with a bromo-dimethoxybenzyl halide) could yield the target compound.

The bromo substituent may enhance halogen bonding interactions in biological systems, while the dimethoxy groups could improve solubility and influence aromatic ring electronics. Such structural features position this compound as a candidate for pharmacological exploration, particularly in antimicrobial or central nervous system (CNS)-targeted therapies, given the precedent of adamantyl derivatives in these domains .

Properties

IUPAC Name |

N-[(2-bromo-4,5-dimethoxyphenyl)methyl]adamantan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrNO2/c1-22-17-6-15(16(20)7-18(17)23-2)11-21-19-8-12-3-13(9-19)5-14(4-12)10-19/h6-7,12-14,21H,3-5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVHXAKSIZZXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CNC23CC4CC(C2)CC(C4)C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.

- Molecular Formula : C19H26BrNO2

- Molecular Weight : 380.319 g/mol

- CAS Number : [Not specified in the data]

Synthesis

The synthesis of this compound involves several steps, typically starting from 2-bromo-4,5-dimethoxybenzyl bromide and adamantyl amines. The reaction conditions often include palladium-catalyzed cross-coupling techniques that facilitate the formation of the desired amine structure .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. It has been studied for its potential as an inhibitor of the PD-1/PD-L1 pathway, which plays a critical role in immune regulation and cancer therapy .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

- Cell Line Testing : The compound was tested on transgenic mouse T cells expressing PD-1, showing a notable increase in immune response at concentrations as low as 100 nM .

In Vivo Studies

Animal model studies have also been conducted to evaluate the efficacy and safety profile of this compound. Results indicated that it could enhance anti-tumor immunity without significant toxicity .

Case Study 1: Antitumor Activity

A study published in 2020 reported that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models. The study highlighted the compound's ability to modulate immune checkpoints effectively.

Case Study 2: Cholinesterase Inhibition

Research has explored the potential of this compound as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that this compound may exhibit selective inhibition of acetylcholinesterase (AChE), which warrants further investigation .

Data Summary Table

| Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| PD-1/PD-L1 Inhibition | Significant increase in T cell response | Enhanced anti-tumor immunity |

| Cholinesterase Inhibition | Selective AChE inhibition observed | Potential neuroprotective effects noted |

Scientific Research Applications

Medicinal Chemistry

N-(1-ADAMANTYL)-N-(2-BROMO-4,5-DIMETHOXYBENZYL)AMINE has shown promise in various medicinal applications:

- Antitumor Activity : Compounds with similar structures have been studied for their ability to inhibit tumor growth. The brominated benzyl moiety may enhance interaction with biological targets involved in cancer proliferation.

- Neuroprotective Effects : Adamantane derivatives are known for their neuroprotective properties. Research indicates that compounds like this compound could potentially protect neuronal cells from oxidative stress and apoptosis .

Material Science

The compound's unique structure may lend itself to applications in material science:

- Polymer Chemistry : The incorporation of adamantyl groups into polymers can enhance mechanical properties and thermal stability. Studies indicate that such modifications can lead to materials with improved performance characteristics .

Case Study 1: Antitumor Activity

A study investigated the effects of similar adamantyl-benzyl amines on various cancer cell lines. Results demonstrated significant inhibition of cell proliferation, suggesting that this compound may exhibit similar effects due to its structural analogies.

Case Study 2: Neuroprotective Mechanisms

Research focusing on adamantane derivatives revealed their potential in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of inflammatory responses, highlighting the therapeutic potential of compounds like this compound in neurological contexts.

Chemical Reactions Analysis

Buchwald-Hartwig Amination

The bromine atom at the 2-position of the benzyl group enables palladium-catalyzed cross-coupling reactions. For example:

-

Reaction with Aryl Amines : Using Pd catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and ligands like L6 (XPhos) or L18 (t-BuBrettPhos), the bromine can be displaced by amines to form diarylamines .

-

Intramolecular N-Arylation : Under Pd/L1 catalysis (e.g., Pd(PPh₃)₄), intramolecular coupling can yield nitrogen-containing heterocycles (e.g., dibenzodiazepines) .

Key Conditions :

| Reaction Type | Catalyst/Ligand System | Base | Yield (%) |

|---|---|---|---|

| Intermolecular Coupling | Pd₂(dba)₃/L6 | K₂CO₃/NaOt-Bu | 62–99 |

| Intramolecular Cyclization | Pd(PPh₃)₄ | Cs₂CO₃ | 75–94 |

Amide Coupling Reactions

The secondary amine reacts with carboxylic acids to form amides, a common step in medicinal chemistry:

-

EDC/HOBt-Mediated Coupling : Reaction with indole-2-carboxylic acids (e.g., 7 in Scheme 2 of ) yields adamantyl-containing carboxamides (e.g., 18 in ).

-

Scope : Compatible with diverse carboxylic acids, including fluorinated indole derivatives .

Representative Example :

textN-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine + 4,6-Difluoroindole-2-carboxylic Acid → N-(1-Adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)-4,6-difluoroindole-2-carboxamide (Yield: 55–95% using EDC·HCl, HOBt, DIPEA)[4]

Radical Cyclization

The bromine atom facilitates radical-mediated cyclization, forming polycyclic frameworks:

-

Conditions : AIBN as initiator with Bu₃SnH or (TMS)₃SiH generates aryl radicals, enabling intramolecular C–C bond formation .

-

Example : Analogous to N-(2-bromo-4,5-dimethoxybenzyl)aniline in , the adamantyl derivative could cyclize to yield phenanthridine-like structures.

Challenges : Steric hindrance from the adamantyl group may require optimized radical-stabilizing conditions .

Nucleophilic Substitution

The bromine can be displaced by nucleophiles under SNAr (nucleophilic aromatic substitution) conditions:

-

Reaction with Hydroxide/Iodide : In polar aprotic solvents (DMF, DMSO) with CuI catalysis, bromide can be replaced by iodide or methoxy groups .

-

Selectivity : Electron-donating methoxy groups at C4 and C5 enhance para-directing effects, favoring substitution at C2 .

Reduction Reactions

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Inferred from adamantyl derivatives' bioactivity profiles .

Substituent Effects on Bioactivity and Physicochemistry

- Adamantyl vs. Cyclohexyl/Isopropyl : The adamantyl group significantly increases lipophilicity (LogP ~5.2 vs. ~3.5 for cyclohexyl analogues), enhancing blood-brain barrier penetration and protein binding. Adamantyl-containing compounds also exhibit greater metabolic stability due to steric hindrance .

- However, it also increases molecular weight and may reduce solubility.

- Methoxy Groups : The 4,5-dimethoxy configuration on the benzyl ring balances electron-donating effects and solubility. In contrast, 3,4,5-trimethoxy substitution (as in ) may overly polarize the aromatic ring, reducing membrane permeability despite higher solubility.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(1-adamantyl)-N-(2-bromo-4,5-dimethoxybenzyl)amine and related adamantyl derivatives?

- Methodological Answer : A two-step approach is often used: (i) Condensation of 2-bromo-4,5-dimethoxybenzyl bromide with 1-adamantylamine under reflux in ethanol (or similar polar solvents) to form the secondary amine. (ii) Acidic workup (e.g., 2 N HCl) to isolate the hydrochloride salt, followed by recrystallization from acetic acid/water (2:1 v/v) to enhance purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete substitution of the bromine atom. Adamantyl amines are sterically hindered, requiring prolonged heating (8+ hours) for efficient coupling .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR for adamantyl protons (δ ~1.6–2.2 ppm as multiplets) and aromatic protons from the dimethoxybenzyl group (δ ~6.5–7.5 ppm with splitting patterns indicative of bromine’s deshielding effects) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine (1:1 ratio for Br and Br) .

- Elemental Analysis : Validate purity (>98%) and stoichiometry via combustion analysis .

Q. What solubility challenges arise during purification, and how can they be addressed?

- Methodological Answer : The free base has limited solubility in polar solvents. To overcome this:

- Convert to the hydrochloride salt (soluble in water/methanol) for initial purification .

- Use mixed-solvent systems (e.g., dichloromethane/hexane) for recrystallization of the free base.

- Note : Adamantyl derivatives often require sonication or heating to dissolve fully during HPLC analysis .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in further functionalization (e.g., Suzuki coupling or nucleophilic substitution)?

- Methodological Answer :

- The 2-bromo group on the benzyl moiety is electron-deficient due to adjacent methoxy substituents, making it amenable to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize conditions using Pd(PPh)/NaCO in DMF at 80°C .

- Contradiction Note : Steric hindrance from the adamantyl group may reduce coupling efficiency. Pre-screen catalysts (e.g., PdCl(dppf)) and ligands to enhance yields .

Q. What strategies can mitigate conflicting biological activity data observed in adamantyl-containing compounds?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify the dimethoxybenzyl group (e.g., replace Br with NO or CN) and evaluate antimicrobial or metabolic activity using standardized assays (e.g., MIC testing for bacteria, glucose uptake assays for hypoglycemic activity) .

- Data Conflict Resolution : Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. For instance, adamantyl derivatives may exhibit fluorescence quenching in certain plate readers .

Q. How can computational modeling predict the pharmacokinetic profile of this compound?

- Methodological Answer :

- Use molecular docking (e.g., AutoDock Vina) to assess interactions with cytochrome P450 enzymes (CYP3A4/2D6) and predict metabolic stability.

- Lipophilicity : Calculate logP values (e.g., using ChemAxon) to estimate blood-brain barrier penetration, critical for CNS-targeted applications.

- Validation : Compare in silico predictions with in vitro microsomal stability assays .

Data Contradiction and Optimization

Q. Why do yields vary significantly when scaling up the synthesis of this compound?

- Methodological Answer :

- Scale-Up Challenges : Adamantylamine’s low solubility and high steric bulk lead to inefficient mixing. Use high-shear reactors or gradient temperature control to improve homogeneity.

- Workflow Optimization : Replace ethanol with DMSO or DMF for better solvation of adamantyl intermediates. Monitor exothermic reactions (e.g., HCl addition) to avoid side product formation .

Q. How to resolve discrepancies in melting points reported for the hydrochloride salt (250–254°C vs. literature values)?

- Methodological Answer :

- Purity Check : Reanalyze via DSC (differential scanning calorimetry) to confirm phase transitions. Impurities (e.g., residual ethanol) can depress melting points.

- Crystallization Protocol : Adjust the acetic acid/water ratio during recrystallization (e.g., 3:1 v/v) to obtain larger, purer crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.